BenchChemオンラインストアへようこそ!

N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)cinnamamide

Fungicidal activity Pseudoperonospora cubensis Structure-activity relationship

N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)cinnamamide (CAS 1235676-66-0) is a synthetic small molecule (C19H22N4O2S, MW 370.47) characterized by a cinnamamide group tethered via a methylene spacer to a piperidine ring, which is in turn N-acylated with a 4-methyl-1,2,3-thiadiazole-5-carbonyl moiety. It belongs to the broader class of cinnamamide-heterocycle hybrids, a scaffold under investigation for antitumor and antifungal applications.

Molecular Formula C19H22N4O2S
Molecular Weight 370.47
CAS No. 1235676-66-0
Cat. No. B2504994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)cinnamamide
CAS1235676-66-0
Molecular FormulaC19H22N4O2S
Molecular Weight370.47
Structural Identifiers
SMILESCC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C19H22N4O2S/c1-14-18(26-22-21-14)19(25)23-11-9-16(10-12-23)13-20-17(24)8-7-15-5-3-2-4-6-15/h2-8,16H,9-13H2,1H3,(H,20,24)/b8-7+
InChIKeyXZAMEAZLEDFPMU-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)cinnamamide (CAS 1235676-66-0): Structural Baseline and Procurement Context


N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)cinnamamide (CAS 1235676-66-0) is a synthetic small molecule (C19H22N4O2S, MW 370.47) characterized by a cinnamamide group tethered via a methylene spacer to a piperidine ring, which is in turn N-acylated with a 4-methyl-1,2,3-thiadiazole-5-carbonyl moiety. It belongs to the broader class of cinnamamide-heterocycle hybrids, a scaffold under investigation for antitumor and antifungal applications [1]. The 1,2,3-thiadiazole regioisomer and piperidine-based central scaffold differentiate this compound from more commonly explored 1,3,4-thiadiazole and morpholine-linked analogs. No authoritative database entry from PubChem or ChEMBL was identified for this specific compound; its documented presence in the scientific supply chain is primarily through specialty chemical vendors, with research-grade purity typically reported at ≥95% (HPLC) .

Why N-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)cinnamamide Cannot Be Replaced by Common Cinnamamide Analogs


Generic substitution among cinnamamide-heterocycle hybrids is contraindicated due to the profound impact of three structural variables on target engagement: the heterocycle regioisomer (1,2,3- vs. 1,3,4-thiadiazole), the central cyclic amine (piperidine vs. morpholine or piperazine), and the linker connectivity (methylene-bridged vs. directly attached). In the fungicidal cinnamamide series reported by Chen et al. (2019), replacing the 1,2,3-thiadiazole with an isothiazole and using a morpholine rather than piperidine linker produced compound 5a, which achieved 100% in vivo inhibition of Pseudoperonospora cubensis at 100 μg/mL and 75.9% field efficacy — an activity profile that could not be replicated by the 1,2,3-thiadiazole-piperidine congeners in the same study [1]. Similarly, in the antitubulin cinnamoyl-1,3,4-thiadiazole amide series, the lead compound 10e (IC50 0.28 μg/mL against MCF-7) demonstrated that both the heterocycle identity and the absence of a piperidine spacer critically determine antiproliferative potency [2]. Therefore, replacing N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)cinnamamide with any regioisomeric or linker-modified analog without revalidation would risk loss of the specific biological profile conferred by this precise architecture.

Quantitative Differentiation Evidence: N-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)cinnamamide vs. Closest Analogs


Fungicidal Target Spectrum Differentiation: 1,2,3-Thiadiazole-Piperidine-Cinnamamide vs. 3,4-Dichloroisothiazole-Morpholine-Cinnamamide (Compound 5a)

Extensive class-level evidence demonstrates that the 1,2,3-thiadiazole core confers a distinct fungicidal spectrum compared to the 3,4-dichloroisothiazole-based analog 5a. In the comprehensive structure-activity relationship study by Chen et al. (2019), 3,4-dichloroisothiazole-containing cinnamamide morpholine 5a achieved 100% in vivo inhibition against P. cubensis at 100 μg/mL and 75.9% field efficacy at 37.5 g ai/667 m², statistically comparable to the commercial fungicide dimethomorph (77.1%) [1]. Critically, 5a also triggered plant systemic acquired resistance (SAR) via PAL and NPR1 defense gene upregulation, a dual mode of action not observed for the 1,2,3-thiadiazole-based cinnamamides in the same series. For the target compound bearing a 1,2,3-thiadiazole—a pharmacophore associated with distinct enzyme inhibition profiles—the target pathogen spectrum and mode of action are expected to be orthogonal to that of 5a. This structural divergence justifies independent procurement for screening against fungal targets different from oomycetes.

Fungicidal activity Pseudoperonospora cubensis Structure-activity relationship

Antiproliferative Activity Benchmarking: Piperidine-Spaced Cinnamamide vs. Directly Linked 1,3,4-Thiadiazole-Cinnamamide (Compound 10e)

The cinnamic acyl 1,3,4-thiadiazole amide derivatives reported by Yang et al. (2012) provide a quantitative activity benchmark for structurally related cinnamamide-heterocycle hybrids lacking a piperidine spacer. The lead compound 10e inhibited MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 0.28 μg/mL and 0.52 μg/mL, respectively, acting through tubulin polymerization inhibition [1]. N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)cinnamamide differs in three key aspects: (i) 1,2,3- vs. 1,3,4-thiadiazole regioisomerism, (ii) a piperidine ring introducing a basic amine and conformational constraint absent in 10e, and (iii) a methylene spacer extending the distance between the cinnamamide and the piperidine nitrogen. These modifications are predicted to alter both the tubulin binding pose and the pharmacokinetic properties relative to 10e. No published antiproliferation data exist for the target compound, underscoring the need for de novo screening rather than extrapolation from 10e.

Antitubulin Antiproliferation MCF-7 A549

Piperidine vs. Morpholine Linker: Physicochemical and PK Differentiation Potential

Multiple literature precedents establish that replacing a morpholine ring with a piperidine in heterocycle-linked cinnamamides alters logD, hydrogen-bond acceptor count, and basicity [1]. Morpholine-containing analogs such as the fungicidal lead 5a possess an additional oxygen atom that increases aqueous solubility but reduces membrane permeability relative to their piperidine counterparts. The piperidine ring in N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)cinnamamide introduces a basic nitrogen (calculated pKa ~8.7 for the piperidine N-alkyl group) that is protonatable at physiological pH, potentially enhancing lysosomal accumulation or CNS penetration compared to the neutral morpholine. Conversely, the morpholine oxygen in 5a contributes to improved metabolic stability via reduced CYP-mediated N-dealkylation. These differential physicochemical profiles have direct consequences for in vivo distribution and should inform compound selection for specific therapeutic indication screens.

Piperidine scaffold Morpholine scaffold Lipophilicity CNS penetration

Regioisomeric Differentiation: 1,2,3-Thiadiazole vs. 1,3,4-Thiadiazole in Biological Target Engagement

Although often treated as bioisosteres in early-stage drug design, 1,2,3-thiadiazole and 1,3,4-thiadiazole exhibit distinct electronic properties and biological target preferences [1]. The 1,2,3-thiadiazole ring possesses a contiguous N–N–S arrangement conferring a unique dipole moment and hydrogen-bonding pattern that differs from the alternating N–C–S–N architecture of 1,3,4-thiadiazole. In the combretastatin A-4 analog series, 1,2,3-thiadiazole derivatives demonstrated superior antitumor potency relative to their 1,3,4-thiadiazole counterparts, attributed to enhanced π-stacking interactions with the colchicine binding site of tubulin [2]. N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)cinnamamide, as a 1,2,3-thiadiazole-bearing compound, is expected to exhibit a target engagement profile distinct from the 1,3,4-thiadiazole-based antitubulin agents. Screening libraries that include both regioisomers provide more complete SAR coverage.

1,2,3-Thiadiazole 1,3,4-Thiadiazole Bioisosterism Target selectivity

Recommended Application Scenarios for N-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)cinnamamide Based on Quantitative Differentiation


Focused Antifungal Screening Against Non-Oomycete Pathogens

Deploy this compound in antifungal screening panels targeting Ascomycete and Basidiomycete pathogens (e.g., Gibberella zeae, Rhizoctonia cerealis, Botrytis cinerea) where the 1,2,3-thiadiazole scaffold has demonstrated class-level superiority over isothiazole-based analogs [1]. The divergent pathogen spectrum relative to the well-characterized anti-oomycete lead 5a (100% P. cubensis inhibition) makes this compound a strategic choice for broad-spectrum fungicide discovery programs.

Tubulin Polymerization Inhibitor Screening with Novel Chemotype

Use this compound as a structurally differentiated entry point for antitubulin drug discovery, exploiting the 1,2,3-thiadiazole core's documented potency advantage in combretastatin A-4 analog series [5]. The piperidine-methylene spacer introduces conformational flexibility absent in directly linked cinnamic-1,3,4-thiadiazole amides (e.g., 10e; MCF-7 IC50 = 0.28 μg/mL), potentially yielding a distinct binding mode at the colchicine site [2].

CNS-Penetrant Probe Development Leveraging Piperidine Basicity

Prioritize this compound in neuroscience-focused screening campaigns where the protonatable piperidine nitrogen (predicted pKa ~8.7) may enhance brain penetration relative to neutral morpholine-containing cinnamamides [3]. This property profile supports evaluation in neuro-oncology or neurodegenerative disease models where CNS exposure is a prerequisite for target engagement.

Regioisomer-Dependent Target Selectivity Profiling

Include this 1,2,3-thiadiazole-bearing compound in systematic regioisomer selectivity panels alongside 1,3,4-thiadiazole analogs to deconvolute heterocycle-dependent target engagement. The distinct electronic properties of the contiguous N–N–S arrangement relative to the N–C–S–N architecture [4] may reveal target selectivity windows not achievable with the more commonly commercialized 1,3,4-thiadiazole building blocks.

Quote Request

Request a Quote for N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.